2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline
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Overview
Description
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline typically involves the condensation of o-phenylenediamine with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Medicine: The compound has been investigated for its potential use as an antimicrobial and antiparasitic agent.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline can be compared with other benzimidazole derivatives such as:
2-(1H-benzimidazol-2-yl)-4-chloroaniline: Similar in structure but lacks the N-methyl group, which may affect its biological activity.
2-(1H-benzimidazol-2-yl)-4-methylaniline: Contains a methyl group instead of a chlorine atom, which can influence its reactivity and applications.
2-(1H-benzimidazol-2-yl)-4-nitroaniline: The presence of a nitro group can significantly alter its chemical properties and biological activities
Properties
CAS No. |
16367-95-6 |
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Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-chloro-N-methylaniline |
InChI |
InChI=1S/C14H12ClN3/c1-16-11-7-6-9(15)8-10(11)14-17-12-4-2-3-5-13(12)18-14/h2-8,16H,1H3,(H,17,18) |
InChI Key |
YTTXTRLDXKUQMC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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